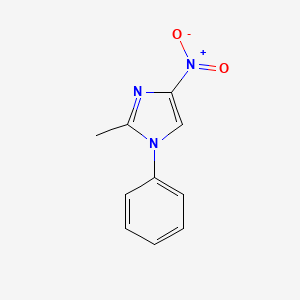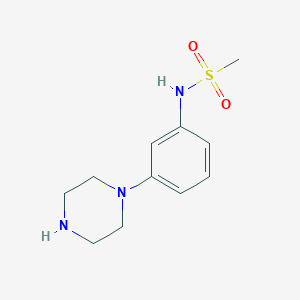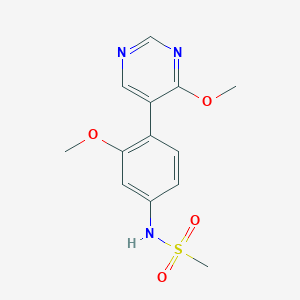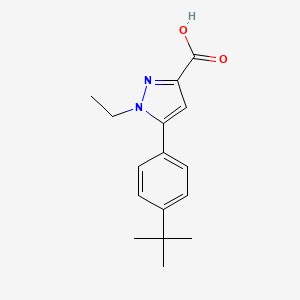
(+/-)-4-Methanesulfinylphenethyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-4-methylsulfinylbenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a methylsulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-4-methylsulfinylbenzene typically involves the electrophilic aromatic substitution of benzene derivatives. The process begins with the bromination of ethylbenzene to introduce the bromoethyl group. This is followed by the oxidation of the methyl group to form the methylsulfinyl group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution and oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1-(2-bromoethyl)-4-methylsulfinylbenzene .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-4-methylsulfinylbenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or primary amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 1-(2-bromoethyl)-4-methylsulfonylbenzene.
Reduction: Formation of 1-(2-ethyl)-4-methylsulfinylbenzene.
Substitution: Formation of compounds like 1-(2-hydroxyethyl)-4-methylsulfinylbenzene or 1-(2-aminoethyl)-4-methylsulfinylbenzene.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-4-methylsulfinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(2-bromoethyl)-4-methylsulfinylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with various molecular pathways .
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methylsulfinyl group.
1-(2-Bromoethyl)-4-methylbenzene: Lacks the sulfinyl group, affecting its reactivity and applications.
1-(2-Bromoethyl)-4-methoxybenzene: Contains a methoxy group, leading to different chemical properties and uses.
Uniqueness: 1-(2-Bromoethyl)-4-methylsulfinylbenzene is unique due to the presence of both a bromoethyl and a methylsulfinyl group.
Propriétés
Formule moléculaire |
C9H11BrOS |
|---|---|
Poids moléculaire |
247.15 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H11BrOS/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
Clé InChI |
KADKUKQFTFTEHS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


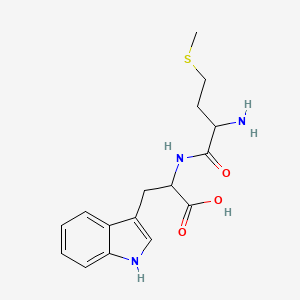

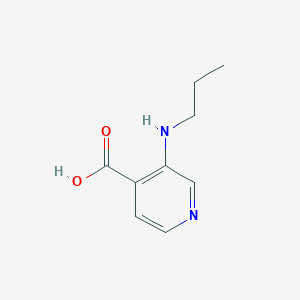
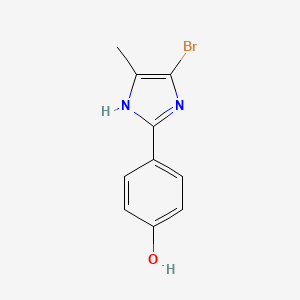

![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
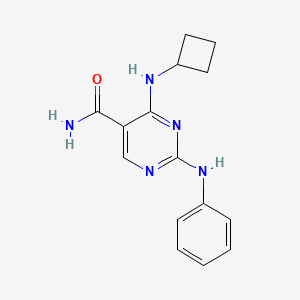
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
